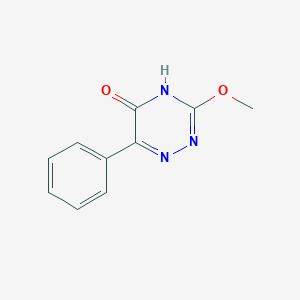
3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted hydrazine with a phenyl-substituted nitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydro or tetrahydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and phenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2,4-triazine: Lacks the phenyl group, which may result in different chemical properties and applications.
6-Phenyl-1,2,4-triazin-5(4H)-one: Lacks the methoxy group, potentially affecting its reactivity and biological activity.
3-Methoxy-6-methyl-1,2,4-triazin-5(4H)-one: Substitutes the phenyl group with a methyl group, which could alter its chemical behavior and applications.
Uniqueness
3-Methoxy-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both methoxy and phenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to other triazine derivatives.
Properties
CAS No. |
37526-36-6 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-methoxy-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
InChI Key |
XDSJLGULJSFDBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

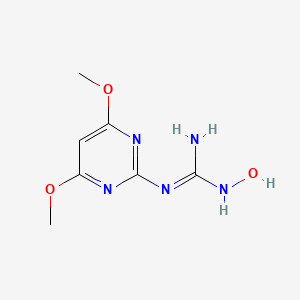



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
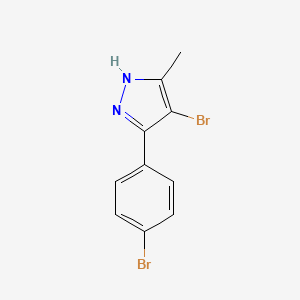
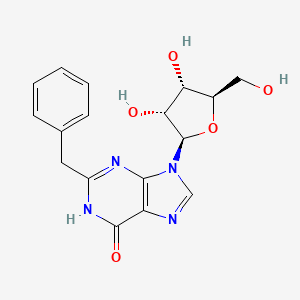
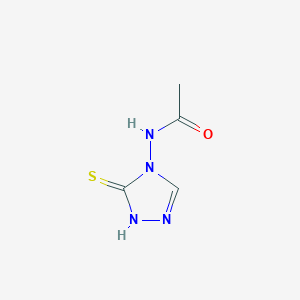
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
